An In-depth Technical Guide to 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate: A Dual-Function Tool for Advanced Scientific Research
An In-depth Technical Guide to 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate: A Dual-Function Tool for Advanced Scientific Research
Introduction: A Molecule of Strategic Design
In the landscape of modern biochemical and pharmaceutical research, precision tools are paramount. 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is a strategically designed molecule that serves a dual purpose, deriving its utility from two key chemical features: a highly reactive methanethiosulfonate (MTS) group and a deuterated ethyl bridge. This compound is not merely a reagent but a sophisticated probe for investigating complex biological systems.
The MTS moiety acts as a highly specific covalent modification agent for sulfhydryl groups, primarily found in the cysteine residues of proteins. This reactivity has made the MTS family of reagents indispensable for studying protein structure, function, and accessibility, particularly in membrane proteins like ion channels.
The incorporation of deuterium, a stable, heavy isotope of hydrogen, at the 1 and 2 positions of the hydroxyethyl group introduces a powerful analytical and pharmacological advantage. This "heavy" labeling leverages the kinetic isotope effect to alter metabolic pathways, and provides a distinct mass signature for highly sensitive detection in mass spectrometry. This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
A clear understanding of the fundamental properties of a reagent is critical for its effective application. The defining characteristic of this molecule is the substitution of four hydrogen atoms with deuterium on the ethyl group, which significantly increases its molecular weight compared to its non-deuterated analog.
| Property | Value | Source |
| Chemical Name | Methanesulfonothioic Acid S-(2-Hydroxyethyl-1,1,2,2-d4) Ester | [1] |
| Abbreviation | d4-MTSHE | [1] |
| CAS Number | 1020719-50-9 | [1][][3] |
| Molecular Formula | C₃D₄H₄O₃S₂ | [1] |
| Molecular Weight | 160.25 g/mol | [1] |
| Appearance | Light Orange Oily Matter | [] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate. Soluble in DMSO. | [][4] |
| Storage | Store desiccated at -20°C. Protect from light and moisture. | [4][5] |
Note: The properties of the non-deuterated analog, 2-Hydroxyethyl Methanethiosulfonate (CAS: 13700-08-8), include a molecular weight of 156.22 g/mol and a density of approximately 1.412 g/cm³.[6]
The Scientific Imperative for Deuteration
The strategic replacement of hydrogen with its heavier, stable isotope deuterium is a cornerstone of modern pharmaceutical design and analytical chemistry. This subtle change, adding only one neutron per deuterium atom, has profound effects rooted in the principles of physical chemistry, primarily the Kinetic Isotope Effect (KIE) .
The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-determining step proceed more slowly when a C-D bond is present.[7] This principle is expertly exploited in drug development to enhance a drug's metabolic profile.
Key Advantages of Deuteration:
-
Improved Metabolic Stability: By replacing hydrogen atoms at sites vulnerable to metabolic enzymes (often cytochrome P450), the rate of drug breakdown can be significantly reduced.[7]
-
Enhanced Pharmacokinetics: Slower metabolism leads to a longer drug half-life in the body, which can translate to less frequent dosing for patients and more stable therapeutic blood levels.[8]
-
Reduced Toxic Metabolite Formation: If a drug's metabolism produces harmful byproducts, slowing this process through deuteration can decrease the formation of these toxic metabolites, leading to an improved safety profile.[7]
-
Increased Bioavailability: Slower first-pass metabolism can result in a higher concentration of the active drug reaching systemic circulation.[8]
Caption: Deuteration slows enzymatic bond cleavage, improving metabolic stability.
The Methanethiosulfonate (MTS) Moiety: A Thiol-Specific Targeting System
The power of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate as a biochemical probe lies in the exceptional reactivity of the MTS group. MTS reagents are highly electrophilic and react specifically and rapidly with nucleophilic thiol (sulfhydryl) groups of cysteine residues to form a stable disulfide bond.[9] This reaction is significantly faster and more specific than other sulfhydryl-modifying reagents like maleimides or iodoacetates.[4]
The reaction proceeds via nucleophilic attack of the thiolate anion (R-S⁻) on the thiol sulfur of the MTS reagent, displacing the methanesulfinate ion (CH₃SO₂⁻) as a leaving group. This leaving group is advantageous as it is stable and generally does not interfere with biological systems.[10]
Caption: Reaction of d4-MTSHE with a protein cysteine residue.
This precise reactivity is the foundation of the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique to map the surface accessibility of residues within proteins, especially the lining of ion channel pores.[9] By systematically replacing residues with cysteine and testing their accessibility to MTS reagents of different sizes and charges, researchers can deduce detailed structural information.[10]
Synthesis and Formulation Considerations
The synthesis of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate involves a multi-step process that combines the preparation of the deuterated alcohol with the formation of the methanethiosulfonate ester.
Plausible Synthetic Pathway:
-
Preparation of Deuterated Ethylene Glycol (HO-CD₂CD₂-OH): This key starting material can be synthesized from deuterated precursors. For instance, methods exist for the preparation of deuterated oligo(ethylene glycols) starting from ethylene glycol-d4.[11][12]
-
Monoprotection/Activation: One of the hydroxyl groups of the deuterated ethylene glycol is selectively activated, for example, by conversion to a tosylate or a halide (e.g., 2-bromo-1,1,2,2-d4-ethanol), to make it a good leaving group.
-
Formation of the Thiosulfonate Ester: The activated deuterated alcohol is then reacted with a source of the methanethiosulfonate group, such as sodium methanethiosulfonate (NaS-SO₂CH₃), via nucleophilic substitution to yield the final product.[13]
Formulation and Stability:
MTS reagents require careful handling. They are known to be hygroscopic and can hydrolyze in water, especially in the presence of nucleophiles or at non-neutral pH.[4]
-
Storage: Store in a desiccator at -20°C. The vial should be warmed to room temperature before opening to prevent condensation of moisture.[4]
-
Solvents: For water-insoluble MTS reagents, anhydrous DMSO is a suitable solvent.[4] For d4-MTSHE, which has a hydroxyl group, aqueous solubility may be limited but sufficient for many applications.
-
Solution Preparation: For maximum efficacy, solutions should be prepared immediately before use. While some MTS reagents are stable for hours in distilled water at 4°C, they can decompose rapidly in buffer solutions.[4]
Experimental Protocols and Core Applications
The dual nature of d4-MTSHE lends it to two primary, high-impact applications: as a probe for protein modification and as an internal standard for mass spectrometry.
Application 1: Site-Specific Protein Labeling
This protocol outlines a general procedure for labeling an accessible cysteine residue on a purified protein.
Caption: Experimental workflow for covalent labeling of proteins using d4-MTSHE.
Step-by-Step Methodology:
-
Protein Preparation:
-
Ensure the target protein is purified and in a suitable buffer (e.g., HEPES or Phosphate, pH 7.0-7.5).
-
Crucial: The protein solution must be free of reducing agents like DTT or β-mercaptoethanol just before labeling. Use a desalting column to exchange the buffer if necessary.[14]
-
Adjust the protein concentration to a working range, typically 200-500 µM.
-
-
Reagent Preparation:
-
Immediately before use, prepare a concentrated stock solution of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate (e.g., 20-50 mM) in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the d4-MTSHE stock solution to the protein solution to achieve a final reagent concentration that is in 5- to 20-fold molar excess over the cysteine concentration.
-
Incubate the reaction at room temperature with gentle agitation for 15 to 60 minutes. The optimal time may need to be determined empirically. Slower modification rates can indicate that the target cysteine is not fully accessible.[10]
-
-
Purification:
-
Remove unreacted d4-MTSHE and the methanesulfinic acid byproduct by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Verification of Labeling:
-
Confirm successful covalent modification by mass spectrometry. The labeled protein will show a mass increase corresponding to the mass of the added deuterated moiety (C₃D₄H₃O₂S = 111.19 Da).
-
Analyze the protein by SDS-PAGE. While the mass shift is too small to be seen directly, this step confirms protein integrity.
-
Application 2: Internal Standard for Quantitative Mass Spectrometry
Deuterated compounds are the "gold standard" for internal standards in quantitative LC-MS analysis due to the principle of stable isotope dilution.[15]
Causality Behind Using a Deuterated Standard:
Because a deuterated standard is chemically identical to the analyte, it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer.[7] Any sample loss during extraction or signal variation due to matrix effects (ion suppression or enhancement) will affect both the analyte and the standard equally.[16] By adding a known amount of the deuterated standard to every sample and calibration standard, the ratio of the analyte's signal to the standard's signal provides a highly accurate and precise measure of the analyte's concentration, effectively canceling out experimental variability.[15]
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate at a known high concentration in a suitable solvent.
-
Sample Spiking: Add a precise and consistent volume of the deuterated internal standard stock solution to all unknown samples, quality controls, and calibration standards at the very beginning of the sample preparation process.
-
Sample Processing: Perform the necessary extraction, precipitation, or clean-up steps for your matrix (e.g., plasma, cell lysate).
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that separates the analyte from other matrix components. The deuterated standard will co-elute with the non-deuterated analyte.
-
Set up the mass spectrometer to monitor at least one specific mass transition for the analyte and one for the deuterated standard. The mass difference will be +4 Da for d4-MTSHE compared to its non-deuterated counterpart.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[15]
-
Conclusion and Future Outlook
2-Hydroxyethyl-1,1,2,2-d4 Methanethiosulfonate is a testament to the power of rational chemical design in advancing scientific inquiry. It elegantly combines the thiol-specific reactivity of the MTS group with the analytical and metabolic advantages conferred by deuterium labeling. For protein biochemists, it offers a precise tool for probing protein structure and function. For analytical chemists and drug developers, it serves as an ideal internal standard for robust quantification and as a scaffold for creating metabolically stabilized therapeutics. As research continues to demand greater precision and sensitivity, such dual-function molecules will undoubtedly play an increasingly vital role in unlocking the complexities of biological systems.
References
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